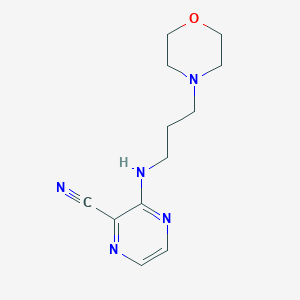

![molecular formula C14H8N4S B2974093 2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile CAS No. 1428122-90-0](/img/structure/B2974093.png)

2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

In one synthesis approach, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines involves a thieno[3,2-d]pyrimidine core, which can be functionalized at various positions to yield a wide range of derivatives .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo a variety of chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .科学的研究の応用

Synthesis and Chemical Reactions

This compound is a key intermediate in the synthesis of various heterocyclic compounds. Studies have demonstrated its versatility in reacting with heterocumulenes to yield substituted dithieno pyrimido pyrimidines and dithiones. These reactions are pivotal for creating complex molecular structures with potential applications in material science and pharmaceuticals. The reactivity of the compound with phenyl isothiocyanate, thiophosgene, phenyl isocyanate, and carbon disulphide under specific conditions showcases its utility in constructing novel molecular frameworks (Gewald et al., 1991).

Antimicrobial and Antifungal Activities

Derivatives of "2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile" have been synthesized and tested for their antimicrobial and antifungal properties. The structural modifications incorporating 1H-benzotriazole or 1,3,4-thiadiazole derivatives have shown promising results against various microorganisms. This line of research is crucial for developing new therapeutic agents against resistant microbial strains (Al-Omran et al., 2002).

Anticancer Activity

Novel fused pyridine ring systems derived from this compound have been evaluated for their anticancer activity. The research focuses on synthesizing compounds with potential efficacy against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines, highlighting the compound's significance in the search for new cancer treatments. The investigation into the anticancer properties of these derivatives is a promising area for the development of targeted cancer therapies (Elansary et al., 2012).

作用機序

It’s worth noting that thieno[3,2-b]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have been reported to exhibit pharmacological and therapeutic properties such as antiviral, antioxidant, antimalarial, antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, a related class of compounds, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . This might provide some insight into the potential biochemical pathways involved in the synthesis of “2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile”.

特性

IUPAC Name |

2-(2-thieno[3,2-b]pyridin-6-ylethenyl)pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4S/c15-8-11-3-5-16-14(18-11)2-1-10-7-13-12(17-9-10)4-6-19-13/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYIWWNWSFGDHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)C=CC2=CC3=C(C=CS3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2974011.png)

![N,N-Dimethyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B2974015.png)

![2-(benzylthio)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2974017.png)

![2-Methyl-7-(phenylmethoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974018.png)

![5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2974019.png)

![4-{[3-(Diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2974022.png)

![2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2974023.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2974025.png)

amino)acetate](/img/structure/B2974026.png)

![N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)